N-(2-methoxyphenethyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely quite complex. The presence of the imidazole and thiazole rings suggests a planar, aromatic structure for at least part of the molecule. The methoxyphenyl groups are likely to add steric bulk and could influence the overall shape and properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy groups might make it more soluble in organic solvents .Scientific Research Applications
- The compound’s structure suggests potential antioxidant activity due to the presence of aromatic rings and functional groups. Researchers have investigated its role in scavenging free radicals and protecting cells from oxidative damage .
- Thin film and single crystal phototransistors based on 6-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide have been studied. These devices exhibit stable switching behavior and responsiveness to light stimuli .
- The compound’s derivative, 6-(4-methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one (MCLA) , shows superior chemiluminescence properties compared to conventional probes. It emits visible light and has a high quantum yield .
Antioxidant Properties
Phototransistors
Chemiluminescence Probes
Mechanism of Action
Future Directions
properties
IUPAC Name |
6-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c1-15-21(22(27)24-13-12-17-6-4-5-7-20(17)29-3)30-23-25-19(14-26(15)23)16-8-10-18(28-2)11-9-16/h4-11,14H,12-13H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBWMVLXZDKNJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)NCCC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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